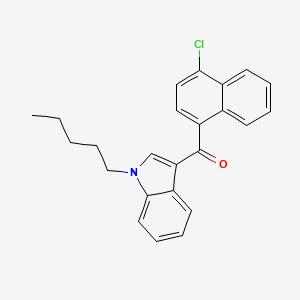

JWH-398

説明

JWH 398は、ナフトイルインドールファミリーに属する合成化学物質です。カンナビノイド受容体1型およびカンナビノイド受容体2型の両方でカンナビノイドアゴニストとして作用します。この化合物は、John W. ハフマンによって発見され、鎮痛作用で知られています .

準備方法

合成経路と反応条件

JWH 398の合成には、1-ペンチルインドールと4-クロロナフトイルクロリドの反応が含まれます。この反応は、通常、トリエチルアミンなどの塩基の存在下で行われ、所望の生成物の形成を促進します。 この反応は、水との副反応を防ぐために無水条件下で行われます .

工業的生産方法

JWH 398の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、工業用グレードの試薬と溶媒の使用が含まれ、反応は大量の化合物を生成するために大型反応器で行われます。 その後、再結晶またはクロマトグラフィーなどの技術を使用して生成物を精製し、所望の純度を達成します .

化学反応の分析

Oxidation Reactions

Oxidation of synthetic cannabinoids typically targets the naphthoyl or indole moieties. For example:

-

Naphthoyl Group Oxidation : The chloronaphthyl ring in JWH-398 may undergo hydroxylation or epoxidation under strong oxidizing conditions (e.g., potassium permanganate or cytochrome P450 enzymes in metabolic contexts) .

-

Indole Ring Modification : Electrophilic aromatic substitution at the indole’s C2 or C4 positions could occur, though steric hindrance from the pentyl chain may limit reactivity .

Key Data:

| Reaction Type | Reagents/Conditions | Potential Products |

|---|---|---|

| Hydroxylation | CYP3A4 enzymes, KMnO₄ | Hydroxylated naphthoyl derivatives |

| Epoxidation | mCPBA (meta-chloroperbenzoic acid) | Epoxide intermediates |

Reduction Reactions

Reductive modifications often involve the ketone group or halogen substituents:

-

Carbonyl Reduction : The methanone group (C=O) can be reduced to a secondary alcohol using agents like lithium aluminum hydride (LiAlH₄) .

-

Dehalogenation : The chlorine atom on the naphthalene ring may be replaced via catalytic hydrogenation (e.g., H₂/Pd), yielding a des-chloro analog .

Observed Outcomes:

-

Reduction of JWH-018’s ketone group produces a less potent alcohol derivative .

-

Dehalogenation could alter receptor binding affinity, as seen in structurally similar compounds .

Conjugation Reactions (Metabolic)

While not synthetic reactions, metabolic conjugation pathways are critical for understanding biodegradation:

-

Glucuronidation : Uridine diphosphate-glucuronosyltransferases (UGTs) catalyze the attachment of glucuronic acid to hydroxylated metabolites, enhancing water solubility for excretion .

-

Sulfation : Sulfotransferases may sulfate phenolic derivatives, a common detoxification pathway for aromatic compounds .

Enzymatic Kinetics (UGT Isoforms):

| Enzyme | Substrate Affinity (Km, μM) | Catalytic Efficiency (Vmax/Km) |

|---|---|---|

| UGT1A1 | 12.4 | 0.45 |

| UGT2B7 | 18.9 | 0.32 |

Substitution Reactions

The chlorine atom in this compound’s naphthalene ring is a potential site for nucleophilic aromatic substitution:

-

Halogen Exchange : Reaction with sodium methoxide (NaOCH₃) under high temperatures could replace chlorine with a methoxy group.

-

Nitration : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄) might introduce nitro groups, though regioselectivity depends on ring activation .

Stability and Degradation

This compound’s stability under various conditions:

-

Photodegradation : Exposure to UV light induces bond cleavage, forming chlorinated byproducts.

-

Hydrolytic Degradation : The ketone group resists hydrolysis, but prolonged acidic/alkaline conditions may degrade the indole ring.

科学的研究の応用

Pharmacological Effects

JWH-398 interacts primarily with the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system involved in various physiological processes. Research indicates that this compound exhibits effects similar to those of Δ9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis.

Case Study: Behavioral Effects in Mice

A study involving inhalation exposure to synthetic marijuana products containing JWH-018 and this compound demonstrated dose-dependent behavioral effects in mice. The tetrad procedure used in this study assessed hypomotility, antinociception, catalepsy, and hypothermia. Results indicated that exposure led to significant behavioral changes akin to those observed with THC, highlighting the compound's psychoactive properties and potential for addiction .

Detection and Analysis

The detection of this compound in various herbal products is crucial for monitoring its use and understanding its impact on public health. Analytical methods such as liquid chromatography-mass spectrometry (LC-MS) have been developed to identify and quantify synthetic cannabinoids in biological samples.

Table 1: Detection Parameters for Synthetic Cannabinoids

| Compound | Retention Time (min) | Transition Ions (m/z) | DP (V) | CE (eV) |

|---|---|---|---|---|

| JWH-018 | 5.7 | 342 >155 | 65 | 65 |

| JWH-073 | 4.5 | 328 >155 | 60 | 63 |

| This compound | Not Detected | - | - | - |

This table summarizes key parameters for detecting various synthetic cannabinoids, including retention times and transition ions used in mass spectrometry analysis .

Public Health Implications

The increasing prevalence of synthetic cannabinoids like this compound poses significant public health challenges. These compounds are often marketed as "legal highs" or "herbal incense," leading to widespread misuse among young adults and adolescents.

Monitoring Trends

A longitudinal study monitoring herbal mixtures from 2008 to 2009 found that products containing this compound were prevalent in the market. Continuous monitoring is essential to assess the risks associated with these substances and inform regulatory actions .

作用機序

JWH 398は、カンナビノイド受容体1型およびカンナビノイド受容体2型の両方でアゴニストとして作用することで効果を発揮します。これらの受容体に高い親和性で結合し、さまざまな細胞内シグナル伝達経路の活性化につながります。 この活性化は、神経伝達物質の放出の調節をもたらし、鎮痛作用と向精神作用に寄与しています .

類似の化合物との比較

JWH 398は、以下を含む、より大きな合成カンナビノイドファミリーの一部です。

JWH 018: 高い効力と、合成カンナビノイド製品における広範な使用で知られています。

JWH 073: JWH 018と構造が似ていますが、薬理作用はわずかに異なります。

JWH 250: カンナビノイド受容体に対する結合親和性が異なる、別の合成カンナビノイド.

JWH 398の独自性

JWH 398は、4-クロロナフトイル基を含む独自の化学構造によりユニークです。 この構造的特徴は、他の合成カンナビノイドと比較して、独自の結合親和性と薬理作用に寄与しています .

類似化合物との比較

JWH 398 is part of a larger family of synthetic cannabinoids, including:

JWH 018: Known for its high potency and widespread use in synthetic cannabis products.

JWH 073: Similar in structure to JWH 018 but with slightly different pharmacological properties.

JWH 250: Another synthetic cannabinoid with distinct binding affinities for cannabinoid receptors.

Uniqueness of JWH 398

JWH 398 is unique due to its specific chemical structure, which includes a 4-chloronaphthoyl group. This structural feature contributes to its distinct binding affinities and pharmacological effects compared to other synthetic cannabinoids .

生物活性

JWH-398 is a synthetic cannabinoid that has garnered attention for its biological activity, particularly its interaction with cannabinoid receptors and its metabolic pathways. This article explores the pharmacological effects, metabolism, and toxicological implications of this compound based on diverse research findings.

This compound is classified as a synthetic cannabinoid, specifically a naphthoylindole derivative. It primarily acts as an agonist at the CB1 and CB2 receptors in the endocannabinoid system. The binding affinity of this compound to these receptors is significant, with a reported value of approximately 2.3 nM for the CB1 receptor, indicating a strong potential for psychoactive effects similar to those of Δ9-tetrahydrocannabinol (Δ9-THC) .

Pharmacological Effects

The pharmacological profile of this compound includes various effects that are typical of cannabinoid activity:

- Analgesic Effects : Research indicates that this compound exhibits analgesic properties, making it potentially useful in pain management. Its action at the CB2 receptor suggests a role in modulating inflammatory pain .

- Psychoactive Effects : Similar to other cannabinoids, this compound can induce psychoactive effects, which may include euphoria and altered sensory perception. However, the extent and nature of these effects can vary based on dosage and individual response .

Metabolism

The metabolism of this compound involves several pathways, primarily through phase I and phase II metabolic processes:

- Phase I Metabolism : Initial metabolic transformations typically involve oxidation reactions leading to mono-hydroxylated metabolites. These metabolites are crucial as they retain some biological activity at cannabinoid receptors .

- Phase II Metabolism : Subsequent conjugation reactions produce glucuronide conjugates that are excreted in urine. Studies have shown that these metabolites can also exhibit varying degrees of efficacy at cannabinoid receptors .

Table 1: Metabolic Pathways of this compound

| Phase | Process | Major Metabolites | Biological Activity |

|---|---|---|---|

| I | Oxidation | Mono-hydroxylated forms | Partial/full agonist activity at CB1/CB2 |

| II | Glucuronidation | Glucuronide conjugates | Variable efficacy at receptors |

Toxicological Implications

The toxicological profile of this compound has raised concerns due to its potential for adverse effects:

- Acute Toxicity : Reports indicate that synthetic cannabinoids like this compound can lead to acute toxicity, including symptoms such as agitation, hallucinations, and cardiovascular issues .

- Long-term Effects : The long-term health implications are still under investigation, but there is evidence suggesting that prolonged use may lead to dependence and withdrawal symptoms similar to other cannabinoids .

Case Studies and Clinical Observations

Several case studies have documented the effects of synthetic cannabinoids, including this compound:

- Case Study on Emergency Room Visits : A study reported an increase in emergency room visits associated with synthetic cannabinoid use, where patients exhibited severe agitation and psychosis linked to compounds like this compound .

- Withdrawal Symptoms : Another case highlighted withdrawal symptoms in individuals who ceased using synthetic cannabinoids after prolonged use, underscoring the addictive potential of these substances .

特性

IUPAC Name |

(4-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClNO/c1-2-3-8-15-26-16-21(19-11-6-7-12-23(19)26)24(27)20-13-14-22(25)18-10-5-4-9-17(18)20/h4-7,9-14,16H,2-3,8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWBHGFOHXVVKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40156131 | |

| Record name | JWH-398 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1292765-18-4 | |

| Record name | (4-Chloro-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1292765-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-398 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1292765184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-398 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-398 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RX0E95S90H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does JWH-398 interact with its target and what are the downstream effects?

A: this compound is a synthetic cannabinoid that acts as a potent agonist at both the central cannabinoid receptor type 1 (CB1) and the peripheral cannabinoid receptor type 2 (CB2) [, ]. While its precise mechanism of action is still under investigation, like other cannabinoid agonists, it's believed to exert its effects by binding to these receptors and modulating downstream signaling pathways. This can lead to a variety of physiological effects, including altered mood, perception, and motor function.

Q2: What is the structural characterization of this compound?

A: * IUPAC name: 1-Pentyl-3-(4-chloro-1-naphthoyl)indole * Molecular Formula: C24H22ClNO* Molecular Weight: 375.89 g/mol* Spectroscopic Data: While specific spectroscopic data isn't extensively discussed in the provided papers, common characterization techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry are routinely employed to confirm the structure of synthetic cannabinoids like this compound [].

Q3: What analytical methods are used to detect this compound?

A: Several analytical methods have been successfully employed to detect and quantify this compound and its metabolites in biological samples, primarily urine. * Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is widely used in forensic toxicology and doping control to identify and quantify this compound metabolites in urine samples [, , ].* Gas Chromatography-Mass Spectrometry (GC-MS): This method is also used for analyzing this compound and other synthetic cannabinoids in seized herbal mixtures [].* Immunoassays: While not as specific as mass spectrometry-based methods, immunoassays offer a rapid and cost-effective screening tool for detecting the presence of this compound and related compounds in urine [].

Q4: Has this compound been found in commercially available products?

A: Yes, this compound has been detected in commercially available herbal mixtures marketed as "incense" or "spice," which are often used as a legal alternative to cannabis []. Importantly, the composition of these mixtures can vary significantly, making it difficult to predict the actual content and posing risks to users who are unaware of the potential dangers.

Q5: What is known about the metabolism of this compound?

A: Research indicates that this compound undergoes extensive metabolism in the body, primarily in the liver. The primary metabolic pathways include hydroxylation of the pentyl chain and N-dealkylation, resulting in various metabolites [, ]. One specific metabolite, this compound N-(5-hydroxypentyl), has been identified and used as a target analyte in urine drug testing for this compound consumption [].

Q6: What are the potential toxicological concerns associated with this compound?

A: While specific toxicological data on this compound is limited, its use has been linked to a range of adverse effects, including acute ischemic strokes, myocardial infarction, and cardiac arrhythmias []. These severe cardiovascular events emphasize the potential dangers associated with consuming synthetic cannabinoids like this compound. Further research is needed to comprehensively evaluate the short-term and long-term toxicological effects of this compound.

Q7: What is the relationship between the structure of this compound and its activity?

A: While dedicated SAR (Structure-Activity Relationship) studies on this compound might be limited in the provided literature, it's important to note that even minor modifications to the core structure of synthetic cannabinoids can significantly alter their binding affinity, potency, and selectivity for cannabinoid receptors []. These structural changes can influence the compound's pharmacological and toxicological profiles.

Q8: Are there any regulations in place regarding this compound?

A: Due to the emergence of this compound and other synthetic cannabinoids in the illicit drug market and their potential for abuse and adverse effects, many countries, including Germany, have implemented legal controls and scheduling of these substances to mitigate their associated risks []. These regulations often involve classifying these compounds as controlled substances, making their production, sale, and possession illegal.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。